molecular formula C15H9ClO6 B6410319 6-Chloro-2-(3,5-dicarboxyphenyl)benzoic acid, 95% CAS No. 1261994-61-9

6-Chloro-2-(3,5-dicarboxyphenyl)benzoic acid, 95%

Cat. No. B6410319
CAS RN: 1261994-61-9
M. Wt: 320.68 g/mol
InChI Key: JSBXYKKLEAOZDJ-UHFFFAOYSA-N
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Description

6-Chloro-2-(3,5-dicarboxyphenyl)benzoic acid (6-Cl-2-(3,5-dcpb) is an organic compound with a molecular formula of C14H7ClO4. It is a white crystalline solid with a melting point of 105-107 °C. 6-Cl-2-(3,5-dcpb) is soluble in water and ethanol. It is a popular reagent in the laboratory due to its high purity (95%) and its relatively low cost.

Scientific Research Applications

6-Cl-2-(3,5-dcpb) is a valuable reagent for scientific research. It is used in the synthesis of various organic compounds such as dyes, pharmaceuticals, and polymers. It is also used in the synthesis of polymers for biomedical applications. Additionally, 6-Cl-2-(3,5-dcpb) has been used in the synthesis of various heterocyclic compounds such as pyridines and quinolines.

Mechanism of Action

6-Cl-2-(3,5-dcpb) is an acid that can act as a proton donor or acceptor. In the presence of a base, the compound can act as a proton donor and can form an anion. In the presence of an acid, the compound can act as a proton acceptor and can form a cation.
Biochemical and Physiological Effects
6-Cl-2-(3,5-dcpb) is not known to have any biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or animals.

Advantages and Limitations for Lab Experiments

6-Cl-2-(3,5-dcpb) is a valuable reagent for laboratory experiments due to its high purity (95%) and relatively low cost. It is also relatively stable and can be stored for long periods of time without degradation. However, it is important to note that the compound should be handled with care as it can be corrosive and can cause skin irritation.

Future Directions

As 6-Cl-2-(3,5-dcpb) is a valuable reagent for scientific research, there are many potential future directions for its use. One potential direction is in the synthesis of new pharmaceuticals and drugs. Another potential direction is in the synthesis of polymers for biomedical applications. Additionally, 6-Cl-2-(3,5-dcpb) could be used in the synthesis of heterocyclic compounds such as pyridines and quinolines. Finally, 6-Cl-2-(3,5-dcpb) could be used in the synthesis of dyes and other organic compounds.

Synthesis Methods

6-Cl-2-(3,5-dcpb) can be synthesized via a two-step reaction. The first step involves the reaction of 3,5-dicarboxyphenylbenzoic acid with a base such as sodium hydroxide in an aqueous solution to form the sodium salt of the acid. The second step involves the reaction of the sodium salt with chlorine in an aqueous solution to form 6-Cl-2-(3,5-dcpb).

properties

IUPAC Name

5-(2-carboxy-3-chlorophenyl)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClO6/c16-11-3-1-2-10(12(11)15(21)22)7-4-8(13(17)18)6-9(5-7)14(19)20/h1-6H,(H,17,18)(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSBXYKKLEAOZDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)O)C2=CC(=CC(=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00691896
Record name 3-Chloro[1,1'-biphenyl]-2,3',5'-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-(3,5-dicarboxyphenyl)benzoic acid

CAS RN

1261994-61-9
Record name 3-Chloro[1,1'-biphenyl]-2,3',5'-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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